REACTION_CXSMILES
|
[C:1](#[N:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C1(C)C=CC(S([CH2:20][N+:21]#[C-:22])(=O)=O)=CC=1.[H-].[Na+]>CCOCC.CS(C)=O.O>[C:1]([C:2]1[C:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:22][NH:21][CH:20]=1)#[N:10] |f:2.3|
|
Name
|
|
Quantity
|
16.53 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted three times with ether (250 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
to filter chromatography on a pad of silica eluting
|
Type
|
ADDITION
|
Details
|
with a mixture of ethyl acetate and pentane (1 L, 1:4, v/v)
|
Type
|
ADDITION
|
Details
|
with a mixture of ethyl acetate and pentane (2 L, 2:3
|
Type
|
ADDITION
|
Details
|
Fractions containing the required material
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |